Dechlorane 603

Descripción general

Descripción

Dechlorane 603 is a chlorinated polycyclic compound which is an antioxidant having prolonged thermal stability .

Synthesis Analysis

Dechlorane 603, along with Dechlorane 602 and 604, have been identified in the Laurentian Great Lakes . These compounds were detected in sediment and fish from the lakes . The manufacturing plants along the Niagara River upstream of Lake Ontario were important sources of these compounds to the Great Lakes .Molecular Structure Analysis

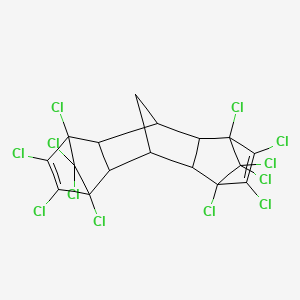

The molecular formula of Dechlorane 603 is C17H8Cl12 . The molecular weight is 637.7 g/mol . The InChIKey is WSEXCYJMFQVEIN-UHFFFAOYSA-N .Chemical Reactions Analysis

Dechlorane 603, along with Dechlorane 602 and 604, were detected in sediment and fish from the Laurentian Great Lakes . The spatial trends for these compounds in sediment and fish indicate that manufacturing plants along the Niagara River upstream of Lake Ontario were important sources of these compounds to the Great Lakes .Physical And Chemical Properties Analysis

The molecular weight of Dechlorane 603 is 637.7 g/mol . The XLogP3-AA is 7.4 . The Hydrogen Bond Donor Count and Acceptor Count are both 0 . The Rotatable Bond Count is 0 . The Exact Mass is 637.679982 g/mol . The Monoisotopic Mass is 631.688833 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 29 . The Formal Charge is 0 .Aplicaciones Científicas De Investigación

Overview of Dechlorane 603 and Related Compounds

Dechloranes, including Dechlorane 603, are primarily used as flame retardants. These compounds have been substituted for Mirex and include Dechlorane Plus, Dechlorane 602, 603, and 604. Despite their large molecular size and high lipophilicity, they have been detected in various environmental matrices, raising concerns about their bioaccumulation and biomagnification potential (Feo et al., 2012).

Environmental Distribution and Bioaccumulation

Dechlorane 603 has been identified in aquatic and terrestrial species, indicating its persistence and potential for bioaccumulation. In a study focusing on the Laurentian Great Lakes, Dechlorane 603 was detected in sediments and fish, suggesting its widespread presence in aquatic ecosystems (Shen et al., 2010). Another study found Dechlorane 603 in riverine environments in northeastern China, further confirming its environmental persistence and bioaccumulation in fish (Wang et al., 2012).

Trophic Transfer

Research on the marine food web in Liaodong Bay, China, highlighted the trophic transfer of Dechlorane 603, among other dechloranes. This study indicated that dechloranes, including Dechlorane 603, undergo biomagnification in aquatic food webs, though their magnification potential may vary due to their high hydrophobicity and low bioavailability (Peng et al., 2014).

Global Transport and Accumulation

Dechlorane 603 has been detected in remote areas, such as the Tibetan Plateau, suggesting its capability for long-range atmospheric transport. This finding underscores the global distribution and environmental impact of these compounds (Yang et al., 2016).

Human Exposure and Health Implications

There is growing concern regarding human exposure to Dechlorane 603. Studies have detected dechloranes, including Dechlorane 603, in human serum, indicating potential health risks due to their bioaccumulative properties (Brasseur et al., 2014).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The findings of the first report of Dechlorane 602, 603, and 604 in the Laurentian Great Lakes basin suggest further investigation of halogenated norbornene flame retardants in the environment is merited . The results are discussed in relation to the current review of DP for potential listing under the Stockholm Convention on POPs .

Propiedades

IUPAC Name |

3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl12/c18-8-10(20)14(24)6-3-1-2(4(6)12(8,22)16(14,26)27)5-7(3)15(25)11(21)9(19)13(5,23)17(15,28)29/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEXCYJMFQVEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dechlorane 603 | |

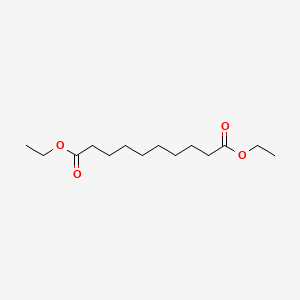

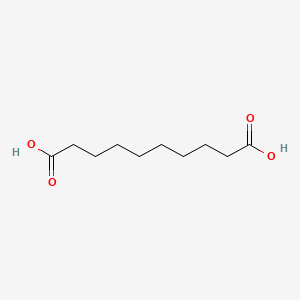

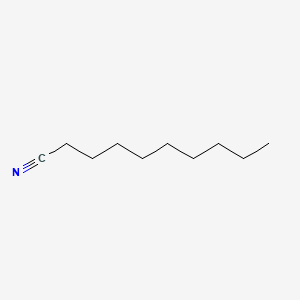

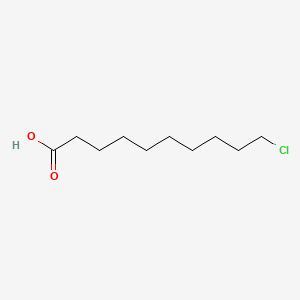

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

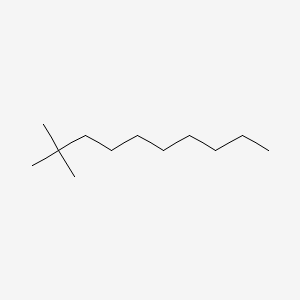

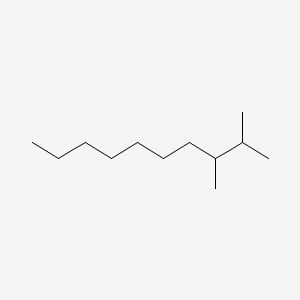

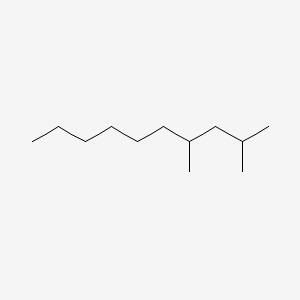

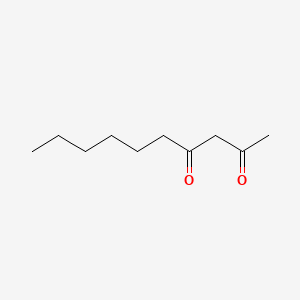

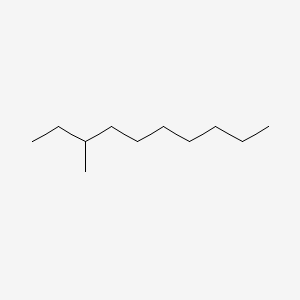

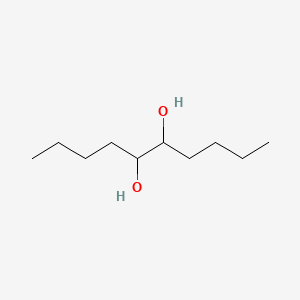

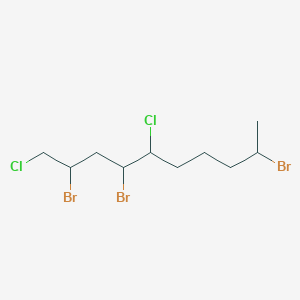

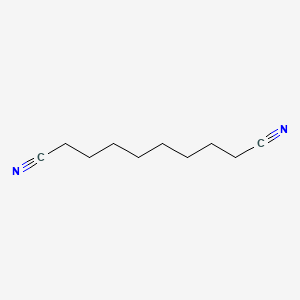

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.